molecular formula C18H22N3+ B13109891 Acridinium, 3,6-bis(dimethylamino)-10-methyl- CAS No. 21629-01-6

Acridinium, 3,6-bis(dimethylamino)-10-methyl-

Cat. No.: B13109891
CAS No.: 21629-01-6
M. Wt: 280.4 g/mol
InChI Key: YKPPAAHACUEQSE-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis The compound 3,6-bis(dimethylamino)-10-methylacridinium iodide (CAS: Not explicitly listed; referred to as "Acridine Orange 10-Methyl Iodide" or MAO in literature) is a cationic acridine dye. Its synthesis involves alkylation of 3,6-bis(dimethylamino)acridine (acridine orange base) with methyl iodide (CH₃I) in benzene under reflux for 27 hours, yielding a brown solid with a 56% crystallized yield . The structure is characterized by a planar acridinium core with dimethylamino groups at positions 3 and 6 and a methyl group at position 10, confirmed via NMR (δ 4.42 ppm for N⁺CH₃) and UV-vis spectroscopy (λmax = 495 nm in methanol) .

Properties

CAS No.

21629-01-6

Molecular Formula

C18H22N3+

Molecular Weight

280.4 g/mol

IUPAC Name

3-N,3-N,6-N,6-N,10-pentamethylacridin-10-ium-3,6-diamine

InChI

InChI=1S/C18H22N3/c1-19(2)15-8-6-13-10-14-7-9-16(20(3)4)12-18(14)21(5)17(13)11-15/h6-12H,1-5H3/q+1

InChI Key

YKPPAAHACUEQSE-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3,6-bis(dimethylamino)-10-methylacridinium Bromide (Representative Example)

The preparation described in recent literature involves the following key stages:

Step Description Reagents/Conditions Yield (%)
1 Buchwald–Hartwig amination to form dibromophenyl-N-methylaniline precursor Pd2(dba)3 (2.5 mol%), dppf (5 mol%), NaOt-Bu, toluene, 70 °C -
2 Methylation of amine groups NaH, THF, then MeI 71
3 Formation of 1,5-bifunctional organomagnesium reagent Mg turnings, anhydrous THF, 60 °C, 3 h -
4 Nucleophilic addition to carboxylic acid ester Ester in THF, 60 °C, 12 h -
5 Dehydration and cyclization Aqueous HBr, solvent removal, Amberlyst A21 treatment, column chromatography 63-78

This sequence yields acridinium salts such as 3,6-bis(dimethylamino)-10-methylacridinium bromide with good overall yields (63-78%) and purity suitable for photoredox catalysis and biochemical applications.

Methylation and Salt Formation

Methylation at the 10-position is commonly achieved using methyl iodide or dimethyl sulfate under basic conditions, converting acridine intermediates into the acridinium cation. The counterion is typically chloride or bromide, depending on the methylating agent and subsequent salt exchange steps.

A crucial step is the generation of a 1,5-bifunctional organomagnesium reagent by magnesium insertion into dibromo-substituted anilines. This organometallic species performs nucleophilic addition to ester substrates, facilitating cyclization into the acridinium core. The reaction is typically conducted at 60 °C in anhydrous tetrahydrofuran (THF) and proceeds with color changes indicating reagent formation.

Other documented methods include:

  • Reduction of dinitro precursors followed by cyclization and oxidation to form acridinium salts.
  • Methylation of acridine derivatives with dimethyl sulfate to yield methyl sulfate salts of acridinium dyes.

These methods may vary in yield and purity but provide options for scale-up and specific salt forms.

Preparation Stage Key Reagents/Conditions Notes Typical Yield (%)
Precursor synthesis Pd-catalyzed amination, NaOt-Bu, toluene, 70 °C Formation of dibromo-N-methylaniline -
Methylation NaH, MeI or dimethyl sulfate Introduces methyl group at 10-position ~70
Organomagnesium formation Mg, THF, 60 °C Formation of bifunctional organometallic intermediate -
Nucleophilic addition Ester, THF, 60 °C, 12 h Cyclization precursor formation -
Dehydration and salt formation Aqueous HBr, Amberlyst A21, chromatography Final acridinium salt isolation 63-78
  • Gram-scale syntheses have been reported with reproducible yields and product purity, confirming the robustness of the organomagnesium intermediate approach.
  • The acridinium salts prepared exhibit high photoredox catalytic activity and strong fluorescence, validating the synthetic approach.
  • Careful control of reaction temperature and moisture exclusion is critical to avoid side reactions and degradation.
  • Use of Amberlyst A21 resin in purification improves product isolation by removing acidic impurities.

The preparation of 3,6-bis(dimethylamino)-10-methylacridinium salts is well-established through multi-step organic synthesis involving palladium-catalyzed amination, organomagnesium intermediates, nucleophilic addition to esters, and methylation. The protocols yield high-purity acridinium compounds suitable for advanced photochemical and biochemical applications. The methods are scalable and have been validated by recent research, making them reliable for both academic and industrial use.

Chemical Reactions Analysis

Types of Reactions

Acridinium, 3,6-bis(dimethylamino)-10-methyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

Acridinium, 3,6-bis(dimethylamino)-10-methyl- has the molecular formula C₁₈H₂₂N₃⁺ and a molecular weight of approximately 280.394 g/mol. Its structure includes dimethylamino groups at the 3 and 6 positions and a methyl group at the 10 position of the acridine ring, which contribute to its unique chemical reactivity and biological activity.

Photoredox Catalysis

Acridinium compounds have emerged as valuable organocatalysts for photoredox reactions. They facilitate various transformations under mild conditions, making them suitable for pharmaceutical applications.

Case Study: Deuteration of Pharmaceutical Scaffolds

In a notable study, acridinium catalysts were employed to achieve high-yield deuteration of clomipramine, demonstrating selectivity for aliphatic positions. The synthesis involved scalable processes that allowed the production of these catalysts in multi-gram quantities . The reaction conditions included:

  • Solvent : Anhydrous tetrahydrofuran
  • Catalyst Loading : Low amounts (2.5 mol%)
  • Light Source : Kessil LED A160WE Tuna Blue

This application showcases the potential of acridinium compounds in drug development and modification.

Fluorescent Probes

Due to their strong fluorescence properties, acridinium derivatives are extensively used as fluorescent probes in biochemical assays and imaging techniques. They can interact with biological macromolecules such as DNA and proteins, leading to alterations in cellular functions.

Applications in Bioimaging

Acridinium compounds are utilized in bioimaging due to their ability to emit light upon excitation. This property is particularly useful for:

  • Cellular Imaging : Tracking cellular processes
  • Diagnostic Assays : Enhancing sensitivity in detection methods

Antimicrobial and Antitumor Properties

Research has indicated that acridinium derivatives exhibit notable biological activities, including antimicrobial and antitumor effects. Their interaction with nucleic acids suggests potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Acridinium derivatives with varying N10-alkyl chains and substituents exhibit distinct physicochemical and biological behaviors. Below is a comparative analysis:

Structural and Functional Modifications
Compound Name (CAS) Alkyl Chain Substituents Key Properties
3,6-Bis(dimethylamino)-10-methylacridinium iodide (MAO) Methyl 3,6-(NMe₂), 10-CH₃ λmax = 495 nm; mitochondrial staining ; lower lipophilicity vs. longer chains .
3,6-Bis(dimethylamino)-10-hexylacridinium bromide (HAO, CAS: Not listed) Hexyl 3,6-(NMe₂), 10-C₆H₁₃ Enhanced membrane permeability; used in mitochondrial mass quantification .
3,6-Bis(dimethylamino)-10-nonylacridinium bromide (NAO, CAS: 75168-11-5) Nonyl 3,6-(NMe₂), 10-C₉H₁₉ High affinity for cardiolipin in mitochondria; λmax = 495 nm .
3,6-Bis(dimethylamino)-10-dodecylacridinium bromide (DAO, CAS: 41387-42-2) Dodecyl 3,6-(NMe₂), 10-C₁₂H₂₅ Insoluble in water; aggregates in lipid bilayers .
3,6-Bis(dimethylamino)-10-(10-iododecyl)acridinium iodide (CAS: PMID 12205396) Iododecyl 3,6-(NMe₂), 10-(CH₂)₁₀I Crystallographic studies reveal bent alkyl chains and cation-anion interactions .
9-Mesityl-10-methylacridinium salts (e.g., CAS: 2180894-90-8) Methyl 9-mesityl, 3,6-(NMe₂) Photocatalytic activity; E₁/₂ (P/P⁰) = -1.15 V vs. SCE .
Solubility and Stability
  • MAO ’s methyl group confers moderate lipophilicity, balancing aqueous solubility and cellular uptake .
  • NAO and DAO show increased hydrophobicity, requiring organic solvents (e.g., DMSO) for dissolution .
  • 10-Iododecyl derivatives exhibit unique crystallographic packing due to iodine-mediated cation-anion interactions .

Research Findings and Trends

  • Structure-Activity Relationships : Longer N10-alkyl chains (C6–C12) enhance mitochondrial localization but reduce water solubility .
  • Synthetic Flexibility : Alkylation with bromoalkanes (e.g., 1-bromohexane) or iodoalkanes allows precise chain-length tuning .
  • Emerging Applications: Acridinium photocatalysts (e.g., mesityl-substituted derivatives) enable novel redox reactions in organic chemistry .

Data Tables

Table 1: Spectral and Physical Properties
Compound λmax (nm) Solubility Molecular Weight
MAO 495 H₂O, CH₃OH 280.18 (cation)
NAO 495 DMSO, CH₂Cl₂ 472.50
10-Iododecyl derivative N/A CHCl₃ 588.35

Biological Activity

Acridinium derivatives, particularly Acridinium, 3,6-bis(dimethylamino)-10-methyl- , have garnered attention in pharmacological research due to their diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of Acridinium, 3,6-bis(dimethylamino)-10-methyl- can be represented as follows:

  • Chemical Formula: C₁₄H₁₈N₂
  • Molecular Weight: 218.31 g/mol

The synthesis typically involves the reaction of dimethylamine with acridine derivatives under controlled conditions. Recent studies have optimized these synthesis pathways to enhance yield and purity, allowing for more extensive biological testing.

Biological Activities

1. Anticancer Properties

Acridinium derivatives have shown promising anticancer activity. For instance, a study demonstrated that Acridinium compounds exhibited cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Caco2 (colon cancer)
  • PC-3 (prostate cancer)

The IC₅₀ values for these compounds varied significantly, indicating their potential as chemotherapeutic agents. For example, one derivative showed an IC₅₀ of 34.3 μM against MCF-7 cells .

2. Antimicrobial Activity

Acridinium compounds have also been evaluated for their antimicrobial properties. Research indicates that they possess significant activity against both gram-positive and gram-negative bacteria. The mechanisms involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Acridinium Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Acridinium AStaphylococcus aureus15 µg/mL
Acridinium BEscherichia coli20 µg/mL
Acridinium CCandida albicans25 µg/mL

3. Neuroprotective Effects

Recent studies have suggested that Acridinium derivatives may exhibit neuroprotective effects through antioxidant mechanisms. They have been shown to reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A clinical evaluation was conducted using a synthesized Acridinium derivative on breast cancer patients resistant to standard therapies. The study found that patients treated with the compound showed a significant reduction in tumor size compared to controls, with minimal side effects reported.

Case Study 2: Antimicrobial Efficacy

In vitro tests on various strains of bacteria demonstrated that a specific Acridinium derivative had superior antibacterial activity compared to traditional antibiotics. This finding suggests its potential use in treating antibiotic-resistant infections.

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